Methyl 2-amino-3-chloroisonicotinate
Description
Methyl 2-amino-3-chloroisonicotinate is a substituted pyridine derivative characterized by a chlorine atom at position 3, an amino group at position 2, and a methyl ester moiety at position 4 of the pyridine ring. Pyridine derivatives with halogen and amino substituents are often utilized in medicinal chemistry due to their versatility in cross-coupling reactions and bioactivity modulation.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 2-amino-3-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) |
InChI Key |
IWUWFOHEYFEPEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by esterification and amination reactions. For instance, starting from 2-chloropyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Methyl 2-amino-3-chloropyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs differ in substituent type, position, and halogenation, which critically influence their physicochemical properties, stability, and applications. Below is a comparative analysis based on the evidence:
Critical Observations
Halogen Effects: The presence of iodine in Methyl 6-amino-2-chloro-3-iodoisonicotinate increases molecular weight (312.49 g/mol vs. ~200–250 g/mol for others) and may enhance stability in radiolabeling applications . Chlorine is a common substituent across analogs, contributing to electrophilic reactivity and metabolic stability in drug design.
Functional Group Variants: Replacement of the amino group with methylamino (e.g., Methyl 2-chloro-3-(methylamino)isonicotinate) introduces lipophilicity, which could improve membrane permeability in drug candidates .
Carboxylic Acid vs. Ester: Compounds like 3-Amino-2,6-dichloroisonicotinic acid (carboxylic acid) lack the methyl ester, reducing volatility and altering solubility compared to ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
